Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)ethyl)-
Description
This compound belongs to the phenothiazine class, characterized by a tricyclic structure with sulfur and nitrogen atoms. The 10-position of the phenothiazine nucleus is substituted with a 2-(4-propyl-1-piperazinyl)ethyl group. This modification introduces a tertiary amine (piperazine) linked via a two-carbon ethyl chain, with a propyl substituent on the piperazine ring. Such structural features are critical for modulating receptor affinity, pharmacokinetics, and therapeutic activity, particularly in neurological and oncological contexts .
Properties
CAS No. |
103506-91-8 |
|---|---|
Molecular Formula |
C21H27N3S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
10-[2-(4-propylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C21H27N3S/c1-2-11-22-12-14-23(15-13-22)16-17-24-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)24/h3-10H,2,11-17H2,1H3 |
InChI Key |
KKVDNAMPFZZGON-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Phenothiazine
- React diphenylamine with sulfur monochloride in an inert atmosphere.
- Heat the mixture to induce cyclization, forming phenothiazine as a base structure.
Step 2: Alkylation at the Nitrogen Atom
- Dissolve phenothiazine in an organic solvent (e.g., toluene or DMF).
- Add 2-chloroethylamine hydrochloride to introduce an ethylene linker.
- Use a base such as sodium carbonate or potassium carbonate to neutralize the reaction mixture.
Step 3: Piperazine Substitution
- React the intermediate with piperazine under reflux conditions.
- Solvents like ethanol or methanol are commonly used to facilitate this reaction.
Step 4: Propylation
- Alkylate one nitrogen atom of the piperazine ring with a propyl halide (e.g., 1-bromopropane).
- Employ phase-transfer catalysts or mild bases like sodium hydroxide to enhance reaction efficiency.
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Formation of Phenothiazine | Diphenylamine, S2Cl2 | Heat (150–200°C) | ~80 |
| Alkylation (Step 2) | Phenothiazine, ClCH2CH2NH2·HCl | Reflux in DMF, Na2CO3 | ~75 |
| Piperazine Substitution | Intermediate, Piperazine | Reflux in EtOH | ~85 |
| Propylation | Intermediate, C3H7Br | Reflux in Toluene, NaOH | ~90 |
Analytical Techniques for Verification
To confirm the structure and purity of "Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)ethyl)-," various analytical methods are employed:
Thin-Layer Chromatography (TLC) :
- Mobile phase: Acetone:Chloroform:Methanol (1:1:1).
- Detection under UV light.
Nuclear Magnetic Resonance (NMR) :
- $$ ^1H $$-NMR and $$ ^{13}C $$-NMR spectra to verify chemical shifts corresponding to phenothiazine and piperazine moieties.
-
- Peaks at ~3300 cm$$^{-1}$$ for N-H stretches and ~1600 cm$$^{-1}$$ for aromatic C=C bonds.
-
- Molecular ion peak at m/z = 353.5 g/mol for confirmation of molecular weight.
Notes on Industrial Scale Production
For large-scale production, reaction conditions are optimized to maximize yield and minimize by-products:
- Use of continuous-flow reactors for alkylation steps.
- Enhanced purification techniques such as recrystallization or column chromatography.
- Recycling solvents and reagents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: “P 933” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “P 933” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from the reactions of “P 933” depend on the specific reaction conditions and reagents used
Scientific Research Applications
Therapeutic Applications
1. Antipsychotic Properties
Phenothiazines are primarily known for their antipsychotic effects. They function by blocking dopamine receptors in the brain, which helps manage symptoms of schizophrenia and other psychotic disorders. The specific compound has been shown to exhibit a similar mechanism, providing effective management of psychotic symptoms with a favorable side-effect profile compared to traditional antipsychotics .
2. Antiemetic Effects
The compound has demonstrated significant anti-emetic properties, making it useful in preventing nausea and vomiting associated with chemotherapy and surgical procedures. It acts on various neurotransmitter systems, including serotonin and dopamine pathways, to mitigate these symptoms effectively .
3. Antimicrobial Activity
Research indicates that phenothiazine derivatives can enhance the bactericidal functions of macrophages and inhibit bacterial efflux pumps. This antimicrobial effect is attributed to the ability of these compounds to disrupt bacterial membranes and eliminate resistance plasmids . Specifically, the compound has shown efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
4. Neurological Applications
Recent studies have explored the use of phenothiazine derivatives in treating neurological disorders such as spasticity and neuropathic pain. The compound has been linked to the upregulation of KCC2 (potassium/chloride co-transporter), which plays a crucial role in neuronal excitability and can alleviate symptoms associated with conditions like multiple sclerosis and spinal cord injuries .
Case Studies
Several case studies highlight the efficacy and safety profile of phenothiazine derivatives:
- Case Study 1: A clinical trial involving patients with chemotherapy-induced nausea demonstrated that this compound significantly reduced vomiting episodes compared to placebo controls .
- Case Study 2: In a cohort study on patients with chronic pain due to neurological disorders, administration of phenothiazine derivatives resulted in marked improvements in spasticity scores and overall pain management .
Table 1: Efficacy of Phenothiazine Derivatives in Clinical Applications
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Dopamine Receptor Antagonism | Blocks dopamine receptors to alleviate psychosis |
| Histamine Receptor Blockade | Reduces sedation and allergic reactions |
| Anticholinergic Activity | Mitigates nausea through muscarinic receptor inhibition |
| Antimicrobial Activity | Disrupts bacterial membranes and inhibits resistance |
Mechanism of Action
The mechanism of action of “P 933” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal applications, “P 933” may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The detailed molecular mechanisms and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Antitumor Activity: CF₃-substituted phenothiazines (e.g., trifluoperazine) are potent against HEp-2 cells, while unsubstituted derivatives require higher concentrations .
- Antipsychotic Applications: Piperazine-linked phenothiazines (e.g., Prochlorperazine) antagonize dopamine D₂ receptors, but propylpiperazine variants may alter receptor subtype selectivity .
- Parasympatholytic Effects : Ethyl-chain derivatives exhibit superior ganglion-blocking activity compared to methylene or carbonyl-linked analogs .
Biological Activity
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)ethyl)- is a significant derivative of the phenothiazine class, known for its diverse biological activities and therapeutic applications. This compound features a phenothiazine core, which is a heterocyclic structure characterized by a three-ring system containing sulfur and nitrogen atoms. The introduction of a propyl-1-piperazinyl ethyl group enhances its pharmacological properties, making it relevant in the treatment of various psychiatric disorders and potential applications in oncology.
Historical Context and Structural Characteristics
Phenothiazine was first synthesized in 1883 and has since been pivotal in the development of antipsychotic medications. Its derivatives have transformed psychiatric medicine, with notable examples including chlorpromazine and promethazine, which are used for treating schizophrenia and allergies, respectively. The structural modification in Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)ethyl)- contributes to its unique biological profile, enhancing its interaction with neurotransmitter systems beyond dopamine receptors, including serotonergic and histaminergic pathways .
The primary mechanism of action for phenothiazine derivatives involves antagonism at dopamine D1 and D2 receptors, which is crucial for managing psychotic symptoms such as hallucinations and delusions associated with schizophrenia. Additionally, these compounds exhibit:
- Calmodulin Inhibition : This action contributes to their anti-proliferative effects.
- Protein Kinase C Inhibition : This mechanism is linked to their cancer chemopreventive effects.
- Inhibition of P-glycoprotein : This can reverse multidrug resistance in cancer cells .
Biological Activities
Research indicates that Phenothiazine derivatives possess a range of biological activities:
- Antipsychotic Effects : As a first-generation antipsychotic, it effectively reduces psychotic symptoms.
- Anti-neoplastic Properties : Some derivatives have shown efficacy against various cancers by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species and modulation of key signaling pathways like Akt and ERK .
- Anti-parasitic Activity : Recent studies suggest that certain phenothiazine derivatives can inhibit Trypanosoma brucei, indicating potential use in treating parasitic infections.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of phenothiazine derivatives:
- A study on trifluoperazine (a related phenothiazine) revealed that it induced apoptosis in oral cancer cells significantly more than its parent compound, demonstrating the potential for developing more potent antitumor agents based on phenothiazine structures .
- Another investigation highlighted the multitargeted approach of phenothiazine hybrids that showed promising results against Alzheimer’s disease-related targets, including cholinesterase inhibition and amyloid aggregation prevention .
Comparative Analysis with Other Phenothiazine Derivatives
The following table summarizes key activities and features of various phenothiazine derivatives:
| Compound Name | Structure Type | Key Activity | Unique Features |
|---|---|---|---|
| Chlorpromazine | Phenothiazine Derivative | Antipsychotic | First widely used antipsychotic drug |
| Promethazine | Phenothiazine Derivative | Antihistamine | Primarily for allergy treatment |
| Methylene Blue | Phenothiazine Derivative | Antimalarial | First synthetic dye; used in staining |
| Thioridazine | Phenothiazine Derivative | Antipsychotic | Known for sedative effects |
| Fluphenazine | Phenothiazine Derivative | Antipsychotic | Long-acting formulation |
| A4 (Trifluoperazine derivative) | Hybrid | Antitumor | Higher apoptosis-inducing activity in cancer cells |
Q & A
Q. What synthetic strategies are employed to introduce the 4-propylpiperazinyl group into the phenothiazine scaffold?
The synthesis typically involves alkylation of the phenothiazine nitrogen with a propylpiperazinyl-substituted alkylating agent. For example, trifluoperazine derivatives are synthesized by reacting phenothiazine with 3-(4-methylpiperazinyl)propyl chloride under basic conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to minimize side reactions like over-alkylation. Post-synthetic purification often employs column chromatography or recrystallization .
Q. How is X-ray crystallography utilized to confirm molecular conformation?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, revealing deviations from planarity in the phenothiazine core. For instance, studies on 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine show dihedral angles between the phenothiazine ring and substituents (e.g., 155.97° and 153.28°), confirming non-planar conformations critical for biological activity . Data from the Cambridge Structural Database (CSD) or CCDC (e.g., 2209381) are often referenced for comparative analysis .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : and NMR identify proton environments and carbon frameworks, with characteristic shifts for the piperazinyl ethyl group (e.g., δ 2.5–3.5 ppm for N–CH) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns (e.g., m/z 384.0568 for a phenothiazine-acetyl derivative) .
- IR : Stretching frequencies for C–N (1250–1350 cm) and aromatic C–C (1450–1600 cm) validate functional groups .
Advanced Research Questions
Q. How do Cremer-Pople puckering parameters quantify thiazine ring conformation?
The Cremer-Pople method defines ring puckering using amplitude () and phase angles (, ). For example, 1-(10H-phenothiazin-2-yl)ethanone exhibits Å, , and , indicating a boat conformation . Computational tools like Gaussian or Mercury software calculate these parameters from crystallographic data, enabling comparisons with ideal ring geometries (e.g., planar vs. puckered) .
Q. How can contradictions in biological activity data across derivatives be resolved?
Discrepancies often arise from variations in substituent electronic effects or stereochemistry. For example:
- Lipophilicity : Propylpiperazinyl groups enhance blood-brain barrier penetration compared to methylpiperazinyl analogs, altering pharmacokinetics .
- Conformational flexibility : Derivatives with rigid substituents (e.g., trifluoromethyl groups) may show reduced target binding due to steric hindrance . Systematic structure-activity relationship (SAR) studies, coupled with molecular docking, help isolate critical structural determinants .
Q. What computational methods predict target interactions?
- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability (e.g., dopamine D2 receptor interactions) under physiological conditions .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior, relevant for neuroleptic activity .
- Pharmacophore Modeling : Identifies essential interaction motifs (e.g., hydrogen bonding with Thr342 in HDAC enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
